N,N-dimethyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]aniline
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Overview
Description
N,N-dimethyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]aniline: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a pyrazole moiety, and an aniline group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction involving hydrazine and a 1,3-diketone.
Coupling with Aniline: The final step involves coupling the piperidine-pyrazole intermediate with aniline under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives
Reduction: Formation of reduced derivatives with hydrogenated functional groups
Substitution: Formation of substituted aniline derivatives
Scientific Research Applications
N,N-dimethyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism by which N,N-dimethyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]aniline exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares structural similarities with the aniline group.
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: Similar in terms of aromatic ring structures.
Uniqueness
N,N-dimethyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]aniline is unique due to its combination of a piperidine ring, pyrazole moiety, and aniline group This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-20(2)17-8-4-6-14(10-17)18(23)22-9-5-7-15(13-22)16-11-19-21(3)12-16/h4,6,8,10-12,15H,5,7,9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYZLOADMVTMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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